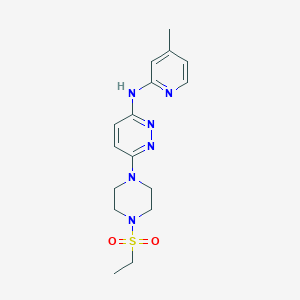

Piperazine-2-carboxamide dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperazine-2-carboxamide dihydrochloride is a chemical compound with the molecular formula C5H13Cl2N3O and a molecular weight of 202.08 . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

The synthesis of Piperazine-2-carboxamide derivatives has been achieved through solid phase synthetic routes, producing thousands of single compounds via the Irori directed sorting technique . The process involves computational methods such as reagent clustering and library profiling to maximize reagent diversity and optimize pharmacokinetic parameters .Molecular Structure Analysis

The InChI code for Piperazine-2-carboxamide dihydrochloride is1S/C5H11N3O.2ClH/c6-5(9)4-3-7-1-2-8-4;;/h4,7-8H,1-3H2,(H2,6,9);2*1H . This code provides a specific identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis

Piperazine-2-carboxamide dihydrochloride is a crystalline white powder. It has a molecular weight of 202.08 and is stored at refrigerated temperatures .科学的研究の応用

- Application : Researchers have applied a semipurified aminopeptidase from Aspergillus oryzae (LAP2) for the chiral resolution of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid. Immobilizing the enzyme on methacrylic resins allows for continuous flow mode, enhancing productivity and maintaining reaction yield .

- Application : Solid-phase synthetic routes have been used to produce 15,000 single compounds via the Irori directed sorting technique, creating a Lead Discovery Library for general screening .

Biocatalysis and Enzyme Immobilization

Lead Discovery Library Synthesis

Kinetic Resolution of Racemic Compounds

These applications highlight the versatility and significance of piperazine-2-carboxamide dihydrochloride in scientific research. If you’d like more details on any specific area, feel free to ask! 😊🔬

将来の方向性

Piperazine-2-carboxamide derivatives have been produced for general screening . The use of novel solid phase synthetic routes and the Irori directed sorting technique has allowed for the production of thousands of single compounds . Future directions may involve further optimization of these techniques and exploration of the potential applications of these compounds in various research contexts .

作用機序

Target of Action

The primary target of Piperazine-2-carboxamide dihydrochloride is a semipurified aminopeptidase from Aspergillus oryzae (LAP2) . This enzyme plays a crucial role in the chiral resolution of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid .

Mode of Action

Piperazine-2-carboxamide dihydrochloride interacts with its target, the LAP2 enzyme, to facilitate the chiral resolution of racemic piperazine-2-carboxamide . This interaction results in the conversion of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid .

Biochemical Pathways

The biochemical pathway primarily affected by Piperazine-2-carboxamide dihydrochloride involves the chiral resolution of racemic piperazine-2-carboxamide . The downstream effects of this pathway result in the production of enantiopure (S)-piperazine-2-carboxylic acid .

Pharmacokinetics

The nitrogen atom sites in piperazine-based compounds serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .

Result of Action

The result of Piperazine-2-carboxamide dihydrochloride’s action is the production of enantiopure (S)-piperazine-2-carboxylic acid from racemic piperazine-2-carboxamide . This transformation is facilitated by the LAP2 enzyme and results in a significant increase in productivity .

Action Environment

The action of Piperazine-2-carboxamide dihydrochloride is influenced by the environment in which it is used. For instance, the immobilized LAP2 enzyme can be reused for more than 10 cycles in batch without any apparent loss of activity . Moreover, the enzyme can operate continuously for more than 24 hours without affecting the reaction yield when integrated into a continuous flow mode .

特性

IUPAC Name |

piperazine-2-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.2ClH/c6-5(9)4-3-7-1-2-8-4;;/h4,7-8H,1-3H2,(H2,6,9);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCNBEJAVIPVMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2372276.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide](/img/structure/B2372277.png)

![N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/no-structure.png)

![Ethyl 2-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372284.png)